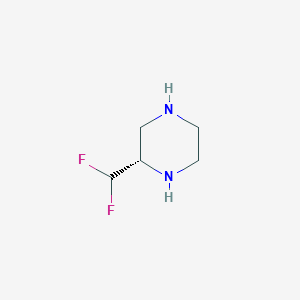
(S)-2-(Difluoromethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Difluoromethyl)piperazine is a chiral compound featuring a piperazine ring substituted with a difluoromethyl group. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activity and ability to interact with various molecular targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reduction of difluoromethyl ketones using lithium aluminum hydride (LAH) followed by hydrogenolysis . Another approach involves the use of difluoromethyl radical precursors in radical difluoromethylation reactions .
Industrial Production Methods
Industrial production methods for (S)-2-(Difluoromethyl)piperazine often involve continuous flow processes to ensure high efficiency and selectivity. These methods utilize fluoroform (CHF3) as a reagent for difluoromethylation reactions .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(Difluoromethyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LAH).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LAH).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of difluoromethyl ketones, while reduction can yield difluoromethyl alcohols .
Wissenschaftliche Forschungsanwendungen
(S)-2-(Difluoromethyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of (S)-2-(Difluoromethyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(Trifluoromethyl)piperazine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(S)-2-(Methyl)piperazine: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
(S)-2-(Difluoromethyl)piperazine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and ability to interact with molecular targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C5H10F2N2 |
|---|---|
Molekulargewicht |
136.14 g/mol |
IUPAC-Name |
(2S)-2-(difluoromethyl)piperazine |
InChI |
InChI=1S/C5H10F2N2/c6-5(7)4-3-8-1-2-9-4/h4-5,8-9H,1-3H2/t4-/m0/s1 |
InChI-Schlüssel |
GNCDPUYXABYJAU-BYPYZUCNSA-N |
Isomerische SMILES |
C1CN[C@@H](CN1)C(F)F |
Kanonische SMILES |
C1CNC(CN1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




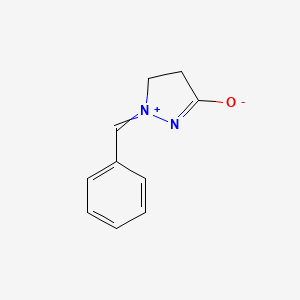
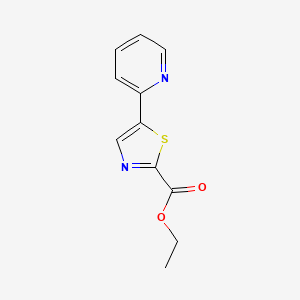
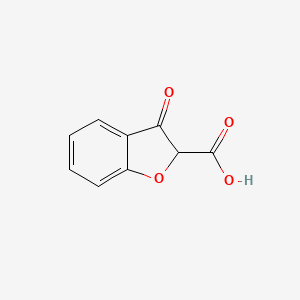
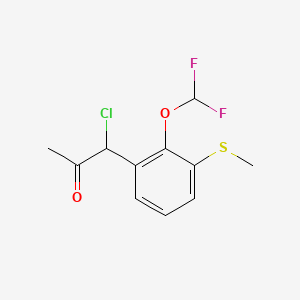
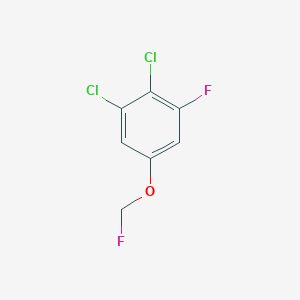
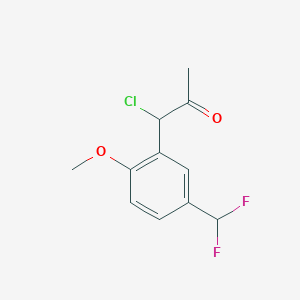

![(2-Benzyl-4-cyano-9,12-dioxa-2-azadispiro[4.2.48.25]tetradecan-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B14042126.png)
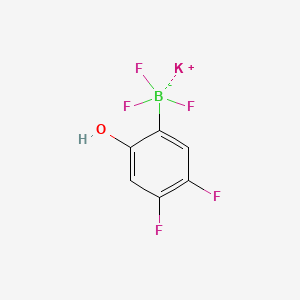
![4-((7S,8AR)-7-hydroxy-1,3-dioxohexahydroimidazo[1,5-a]pyridin-2(3H)-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B14042138.png)


